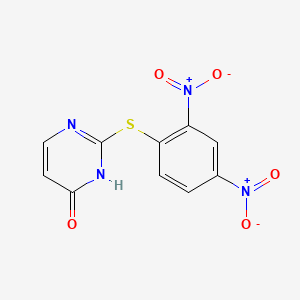
2-((2,4-Dinitrophenyl)thio)-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,4-Dinitrophenyl)thio)-4(3H)-pyrimidinone is a complex organic compound characterized by the presence of a pyrimidinone ring substituted with a dinitrophenylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dinitrophenyl)thio)-4(3H)-pyrimidinone typically involves the reaction of 2,4-dinitrophenylthiol with a suitable pyrimidinone precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of a catalyst to facilitate the formation of the thioether bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2,4-Dinitrophenyl)thio)-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((2,4-Dinitrophenyl)thio)-4(3H)-pyrimidinone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-((2,4-Dinitrophenyl)thio)-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the catalytic process. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2,4-Dinitrophenyl)thio)benzoic acid
- 2-((2,4-Dinitrophenyl)thio)ethanol
- 2-((2,4-Dinitrophenyl)thio)acetic acid
Uniqueness
2-((2,4-Dinitrophenyl)thio)-4(3H)-pyrimidinone is unique due to its pyrimidinone core, which imparts distinct chemical properties and reactivity compared to other dinitrophenylthio compounds. This uniqueness makes it a valuable compound for specific applications where its particular reactivity and properties are advantageous.
Propriétés
Numéro CAS |
73773-48-5 |
|---|---|
Formule moléculaire |
C10H6N4O5S |
Poids moléculaire |
294.25 g/mol |
Nom IUPAC |
2-(2,4-dinitrophenyl)sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H6N4O5S/c15-9-3-4-11-10(12-9)20-8-2-1-6(13(16)17)5-7(8)14(18)19/h1-5H,(H,11,12,15) |
Clé InChI |
AVHZRVAXTRQUQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















